

# RMC-4998: A Preclinical Technical Guide to a Novel KRASG12C(ON) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RMC-4998  |           |
| Cat. No.:            | B10862075 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in a significant portion of human cancers. The KRASG12C mutation, in particular, has been a focus of targeted therapy development. **RMC-4998** is a preclinical tool compound that represents a novel class of KRASG12C inhibitors. Unlike inhibitors that target the inactive, GDP-bound state of KRAS, **RMC-4998** is a covalent inhibitor that selectively targets the active, GTP-bound (ON) state. This is achieved through an innovative mechanism involving the formation of a ternary complex with the intracellular chaperone protein, Cyclophilin A (CYPA), and the activated KRASG12C mutant. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with **RMC-4998**, serving as a resource for researchers utilizing this compound in their studies.

### **Mechanism of Action**

RMC-4998 functions as a "molecular glue," inducing a novel protein-protein interaction between CYPA and KRASG12C(GTP). The compound first binds to CYPA, creating a new molecular surface on the chaperone protein. This binary complex then has a high affinity for the active, GTP-bound conformation of KRASG12C. The interaction is further stabilized by the covalent modification of the Cysteine-12 residue on KRAS by RMC-4998. This tri-complex formation sterically hinders the interaction of KRASG12C with its downstream effectors, thereby inhibiting oncogenic signaling.

















Click to download full resolution via product page

 To cite this document: BenchChem. [RMC-4998: A Preclinical Technical Guide to a Novel KRASG12C(ON) Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862075#rmc-4998-as-a-preclinical-tool-compound]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com